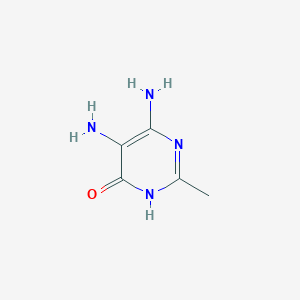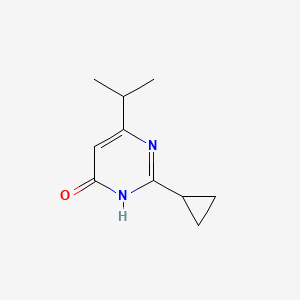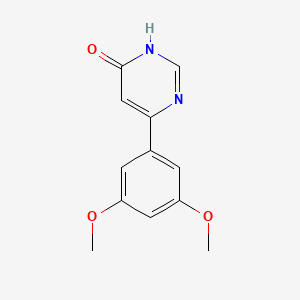
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Inhibitor of Kinases :
- N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, structurally similar to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, was synthesized and identified as a new inhibitor of CLK1 and DYRK1A kinases. Its complete crystal structure was determined, contributing to understanding its biological mechanism of action (Guillon et al., 2013).
Dimerization Properties :
- The dimerization of ureidopyrimidinones, including similar compounds to the one , has been studied. These compounds demonstrate strong dimerization via hydrogen bonds, highlighting their potential in designing supramolecular structures (Beijer et al., 1998).
Anticancer and Anti-Inflammatory Properties :
- Derivatives of pyrimidin-2-ol, closely related to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Muralidharan et al., 2019).
Anti-angiogenic Activities :
- Thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, have been developed as anticancer drugs with anti-angiogenic activities. Their interaction with the tubulin-binding motif and influence on microtubule dynamics were studied, identifying promising candidates for further cancer research (Gold et al., 2020).
Optoelectronic Applications :
- The nonlinear optical (NLO) properties of thiopyrimidine derivatives, which are similar in structure to the compound , have been explored for potential use in optoelectronics. These studies help in understanding the electronic properties and potential applications of these compounds in advanced technologies (Hussain et al., 2020).
Photoproducts in DNA :
- Studies on photoproducts derived from pyrimidine compounds, including those similar to 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, have provided insights into the photochemical behavior of DNA. This research is crucial for understanding the mechanisms of DNA damage and repair (Mitchell, 1988).
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOPNKAHNFPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)

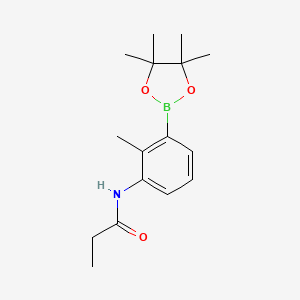
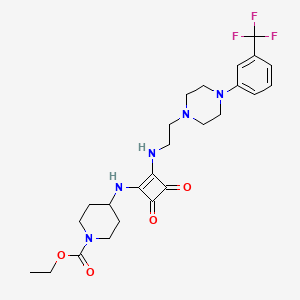


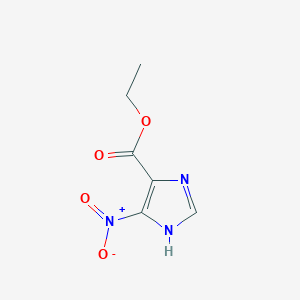
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)

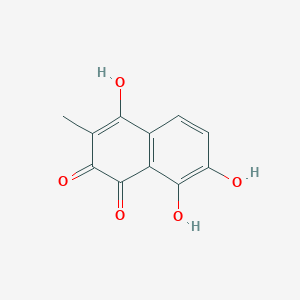
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)
